molecular formula C10H11BFNO3 B1454269 (4-(Cyclopropylcarbamoyl)-3-fluorophenyl)boronic acid CAS No. 874289-20-0

(4-(Cyclopropylcarbamoyl)-3-fluorophenyl)boronic acid

Cat. No.: B1454269
CAS No.: 874289-20-0
M. Wt: 223.01 g/mol
InChI Key: HXTFTZYMPDZCQF-UHFFFAOYSA-N
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Description

N-Cyclopropyl 4-borono-2-fluorobenzamide>

Properties

IUPAC Name

[4-(cyclopropylcarbamoyl)-3-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BFNO3/c12-9-5-6(11(15)16)1-4-8(9)10(14)13-7-2-3-7/h1,4-5,7,15-16H,2-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTFTZYMPDZCQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)NC2CC2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674382
Record name [4-(Cyclopropylcarbamoyl)-3-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874289-20-0
Record name B-[4-[(Cyclopropylamino)carbonyl]-3-fluorophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874289-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Cyclopropylcarbamoyl)-3-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Pathways

Boronic acids are known to interact with various biological molecules through their ability to form reversible covalent bonds with cis-diols. This interaction can potentially affect various biochemical pathways, depending on the specific targets of the boronic acid.

Biochemical Analysis

Biochemical Properties

(4-(Cyclopropylcarbamoyl)-3-fluorophenyl)boronic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. This compound can form reversible covalent complexes with sugars, amino acids, and other molecules containing vicinal diols. These interactions are crucial for its role in sensing applications, protein manipulation, and therapeutic development. The compound’s interaction with enzymes such as proteases and lipases can lead to enzyme inhibition, which is valuable in drug development.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to interfere with signaling pathways by binding to active site serines in enzymes, thereby inhibiting their activity. This inhibition can lead to changes in gene expression and alterations in cellular metabolism, impacting cell function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid moiety can form covalent bonds with diols and other Lewis bases, leading to enzyme inhibition or activation. This compound can inhibit proteases by binding to their active sites, preventing substrate access and subsequent enzymatic activity. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that boronic acids can undergo oxidative degradation, which may impact their efficacy in long-term experiments. The temporal effects also depend on the specific experimental conditions, such as pH and temperature, which can affect the compound’s stability and activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects by inhibiting specific enzymes or modulating signaling pathways. At high doses, it can cause toxic or adverse effects, such as enzyme inhibition leading to cellular dysfunction or apoptosis. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450s, which can lead to the formation of metabolites with different biological activities. These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via specific membrane transporters and subsequently distributed to various organelles, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules to modulate cellular processes. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Biological Activity

(4-(Cyclopropylcarbamoyl)-3-fluorophenyl)boronic acid (CAS No. 874289-20-0) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclopropylcarbamoyl moiety and a fluorine atom. Its molecular formula is C12H14BFN2O3C_{12}H_{14}BFN_2O_3 with a molecular weight of 223.01 g/mol.

Property Value
CAS Number874289-20-0
Molecular Weight223.01 g/mol
Chemical FormulaC₁₂H₁₄BFN₂O₃
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophilic groups in proteins. This property allows the compound to modulate protein-protein interactions (PPIs), which are crucial in various biological processes, including enzyme inhibition and signal transduction pathways .

Potential Targets

  • Proteases : The compound may inhibit specific proteases involved in disease processes.
  • Receptors : It could interact with receptors that play roles in cellular signaling.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by disrupting critical signaling pathways associated with tumor growth .
  • Antiviral Properties : There is potential for this compound to act against viral infections by targeting viral proteins involved in replication .
  • Enzyme Inhibition : The boronic acid group allows for selective inhibition of enzymes, making it a candidate for drug development aimed at metabolic disorders .

Study on Anticancer Activity

A study conducted on cancer cell lines demonstrated that this compound effectively reduced cell viability in a dose-dependent manner, with an IC50 value indicating significant potency against specific cancer types .

Antiviral Research

Research exploring the antiviral potential of boronic acids highlighted the ability of compounds like this compound to inhibit HCV replication. The compound was shown to interfere with viral protein functions, providing a basis for further investigations into its therapeutic applications .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Structural Features Unique Properties
4-Bromo-2-methylphenylboronic acidBromine atom instead of fluorineEnhanced reactivity in coupling
3-(Cyclopropylcarbamoyl)phenylboronic acidLacks fluorine substituentDifferent biological activity profile
4-Chloro-3-(cyclopropylcarbamoyl)phenylboronic acidContains chlorinePotential for different enzyme interactions
4-Aminophenylboronic acidAmino group instead of cyclopropylDifferent binding affinities

The distinct combination of functional groups in this compound influences its solubility, reactivity, and biological activity compared to these similar compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Cancer Therapy

One of the primary applications of (4-(Cyclopropylcarbamoyl)-3-fluorophenyl)boronic acid is in cancer therapy. Boronic acids are known for their ability to inhibit specific kinases, which play crucial roles in cancer cell signaling pathways. The selective inhibition of these kinases can lead to reduced tumor growth and improved patient outcomes in various cancers .

1.2 Enzyme Inhibition

The compound has been studied for its potential as an allosteric inhibitor of macrophage migration inhibitory factor (MIF), a protein implicated in inflammatory diseases and cancer. Research indicates that derivatives of boronic acids can modulate MIF activity, providing a pathway for therapeutic intervention in conditions characterized by excessive inflammation or tumor progression .

Biochemical Applications

2.1 Binding Studies

The binding affinity of this compound with various biological targets has been investigated through interaction studies. These studies reveal that the compound forms reversible covalent bonds with diols, which is a hallmark of boronic acid chemistry. This property is particularly useful in designing biosensors and drug delivery systems .

2.2 Drug Design

In drug design, the compound's structural features allow for modifications that can enhance solubility and bioavailability compared to other boronic acid derivatives. This makes it a candidate for further development into pharmaceuticals that require efficient absorption and distribution within biological systems .

Materials Science

3.1 Sensor Development

The unique chemical properties of this compound enable its use in the development of chemical sensors. Its ability to selectively bind to certain analytes allows for the creation of sensitive detection systems for biomolecules, which is essential in diagnostics and environmental monitoring .

3.2 Polymer Chemistry

In materials science, boronic acids are often utilized in the synthesis of polymers through dynamic covalent chemistry. The incorporation of this compound into polymer matrices can enhance the mechanical properties and responsiveness of the materials, making them suitable for applications in smart materials and drug delivery .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing (4-(Cyclopropylcarbamoyl)-3-fluorophenyl)boronic acid, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Suzuki-Miyaura Cross-Coupling : Utilize palladium catalysts (e.g., Pd(dppf)Cl₂-DCM) with aryl halides and boronic esters under inert conditions. Base selection (e.g., Cs₂CO₃) and solvent systems (THF/H₂O) critically affect yields. For example, a 9:1 THF/H₂O ratio under nitrogen achieved 85% coupling efficiency in a related synthesis .
  • Protodeboronation : Employ alkyl boronic esters under acidic or oxidative conditions to generate the boronic acid. Optimize temperature and pH to minimize side reactions .

Q. Which analytical techniques are most effective for characterizing this boronic acid’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H, ¹¹B, and ¹⁹F NMR to confirm substituent positions and boron coordination. For example, ¹¹B NMR can identify trigonal vs. tetrahedral boron environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass: 223.0796 g/mol) and detects impurities .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions .

Q. How does solubility and stability vary under different experimental conditions?

  • Methodological Answer :

  • Solvent Systems : Soluble in polar aprotic solvents (e.g., methanol, acetonitrile) but poorly in non-polar solvents. Heating in 0.1 N HCl increases solubility (e.g., 3 mg/mL at 60°C) .
  • Stability : Store at 0–6°C in inert, dry environments to prevent hydrolysis or oxidation. Monitor degradation via HPLC under accelerated stability conditions (40°C/75% RH) .

Advanced Research Questions

Q. How can binding affinity and pH-dependent interactions with biological targets be quantified?

  • Methodological Answer :

  • NMR Titration : Measure binding constants (K) by titrating the boronic acid against target molecules (e.g., sialic acid) and monitoring chemical shift changes. For example, 3-pyridylboronic acid showed K = 120 M⁻¹ at pH 5.0 .

  • pH Variation : Conduct experiments across pH 4.0–7.4 to assess binding selectivity in tumor-relevant acidic environments .

    Boronic Acid DerivativeBinding Constant (K, M⁻¹) at pH 5.0
    3-Pyridylboronic acid120 ± 15
    5-Boronopicolinic acid95 ± 10
    Table adapted from pH-dependent binding studies .

Q. What computational strategies predict this compound’s reactivity and interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize molecular geometry and calculate vibrational frequencies (e.g., B-O bond stretching at 1,350 cm⁻¹) to predict reactivity. SPARTAN’14 or Gaussian software can model electrostatic potential surfaces .
  • Molecular Dynamics (MD) : Simulate interactions with proteins (e.g., GLP-1 receptor) to identify binding pockets and residence times .

Q. How can contradictory data on solubility or reactivity be resolved?

  • Methodological Answer :

  • Cross-Validation : Compare solubility claims using orthogonal methods (e.g., gravimetric analysis vs. NMR quantification in D₂O) .
  • Controlled Replication : Repeat experiments under standardized conditions (e.g., fixed temperature, degassed solvents) to isolate variables causing discrepancies .

Q. What strategies optimize its use in Suzuki-Miyaura couplings for complex molecule synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dtbpf)) to enhance coupling efficiency with sterically hindered partners.
  • Base Optimization : Evaluate bases (e.g., K₂CO₃ vs. Cs₂CO₃) to balance reaction rate and boronic acid stability. A study achieved 92% yield using Cs₂CO₃ in THF/H₂O .

Q. How can its metabolic pathways be analyzed in vitro?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Identify metabolites (e.g., hydroxylated or dealkylated products) using liver microsomes or hepatocyte assays. For example, exact mass analysis (Δ < 0.01 Da) confirmed a hydroxylated metabolite at m/z 239.0752 .
  • Isotope Labeling : Use ¹⁸O-labeled water or ¹³C-glucose to trace metabolic transformations in cell cultures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-(Cyclopropylcarbamoyl)-3-fluorophenyl)boronic acid
Reactant of Route 2
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(4-(Cyclopropylcarbamoyl)-3-fluorophenyl)boronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.